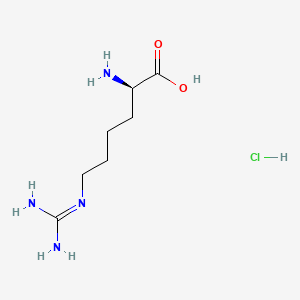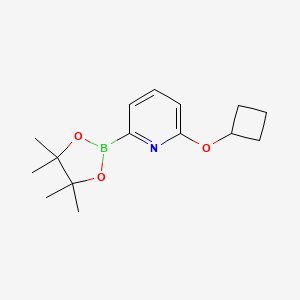
(R)-2-Amino-6-guanidinohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-6-guanidinohexanoic acid hydrochloride is a compound of significant interest in various scientific fields
Mechanism of Action
Biochemical Pathways
The downstream effects of these interactions would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism .
Pharmacokinetics
The pharmacokinetics of “®-2-Amino-6-guanidinohexanoic acid hydrochloride” or “N6-(Aminoiminomethyl)-D-lysine hydrochloride” are not well-studied. Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound greatly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the reaction of a suitable precursor with guanidine under controlled conditions. One common method includes the use of protected amino acids, which are then deprotected and reacted with guanidine to form the desired compound. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of ®-2-Amino-6-guanidinohexanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.
Reduction: Reduction reactions can convert the guanidino group to other functional groups.
Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.
Scientific Research Applications
®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another amino acid with a guanidino group, commonly used in various biological and medical applications.
L-Ornithine: An amino acid involved in the urea cycle, similar in structure but lacking the guanidino group.
L-Citrulline: An amino acid that is a precursor to L-arginine, involved in nitric oxide production.
Uniqueness
®-2-Amino-6-guanidinohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and guanidino groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678752 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217456-98-8 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)




![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)



![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B580444.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)



